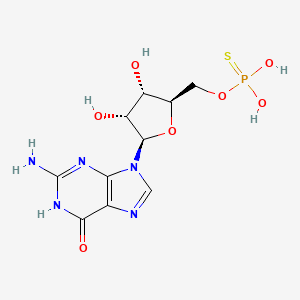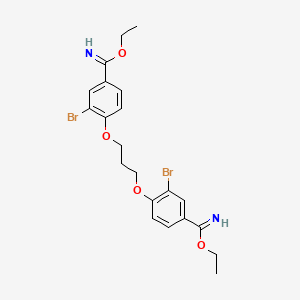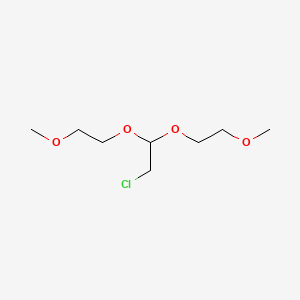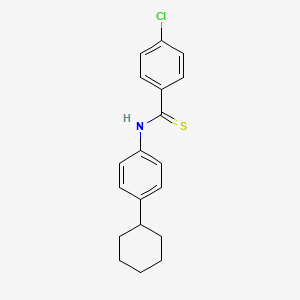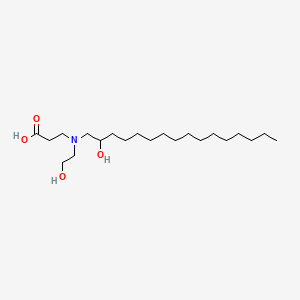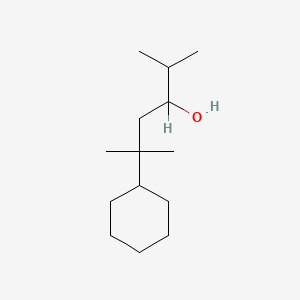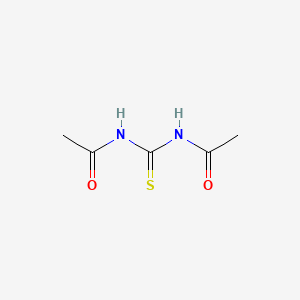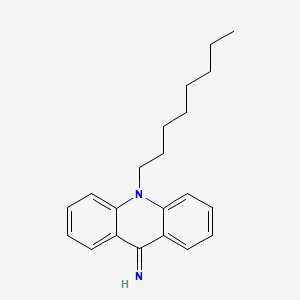![molecular formula C18H14Cl4MgO6 B12669481 Magnesium bis[2-(2,4-dichlorophenoxy)propionate] CAS No. 29413-61-4](/img/structure/B12669481.png)
Magnesium bis[2-(2,4-dichlorophenoxy)propionate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] is a chemical compound with the molecular formula C18H14Cl4MgO6. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of magnesium ions coordinated with two 2-(2,4-dichlorophenoxy)propionate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis[2-(2,4-dichlorophenoxy)propionate] typically involves the reaction of magnesium salts with 2-(2,4-dichlorophenoxy)propionic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of magnesium bis[2-(2,4-dichlorophenoxy)propionate] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of magnesium bis[2-(2,4-dichlorophenoxy)propionate] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] can be compared with other similar compounds, such as:
- Magnesium bis[2-(2,4-dichlorophenoxy)acetate]
- Magnesium bis[2-(2,4-dichlorophenoxy)butyrate]
These compounds share similar structural features but differ in their specific chemical properties and applications. Magnesium bis[2-(2,4-dichlorophenoxy)propionate] is unique in its specific combination of magnesium ions and 2-(2,4-dichlorophenoxy)propionate ligands, which confer distinct chemical and biological properties.
Properties
CAS No. |
29413-61-4 |
|---|---|
Molecular Formula |
C18H14Cl4MgO6 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
magnesium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/2C9H8Cl2O3.Mg/c2*1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2*2-5H,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
PVAAOBAQAZXOQT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




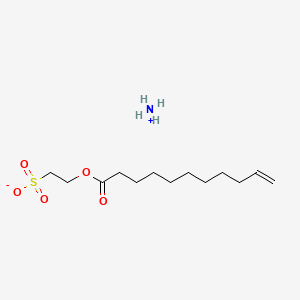
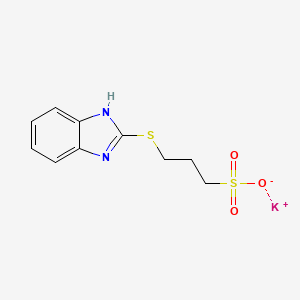

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
